2-(Pyridin-3-yl)oxazolidine hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately . This compound is classified as an oxazolidine derivative, which is a type of heterocyclic compound containing both nitrogen and oxygen in its ring structure. Oxazolidines are notable for their applications in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
The synthesis of 2-(Pyridin-3-yl)oxazolidine hydrochloride can be achieved through several methods, often involving the reaction of pyridine derivatives with suitable precursors. One common synthetic route involves the condensation of pyridine-3-carboxaldehyde with an appropriate amino alcohol under acidic or basic conditions to form the oxazolidine ring .
The molecular structure of 2-(Pyridin-3-yl)oxazolidine hydrochloride features a five-membered oxazolidine ring fused with a pyridine moiety. The presence of chlorine in the hydrochloride form adds to its solubility in polar solvents.
2-(Pyridin-3-yl)oxazolidine hydrochloride can undergo various chemical reactions typical of oxazolidines:
The mechanism of action for 2-(Pyridin-3-yl)oxazolidine hydrochloride is primarily related to its interaction with biological targets, particularly in bacterial systems. Compounds like this one may inhibit protein synthesis by binding to the ribosomal RNA, thus interfering with bacterial growth . This property makes it a candidate for further exploration in antibiotic development.
The exploration of 2-(Pyridin-3-yl)oxazolidine hydrochloride continues to be relevant in both academic research and pharmaceutical applications, highlighting its significance as a versatile compound in chemical synthesis and medicinal chemistry.
Oxazolidinones represent a privileged scaffold in antibacterial drug discovery, with their therapeutic journey formally originating in the 1940s with furazolidone—a nitrofuran-oxazolidinone hybrid targeting bacterial DNA [1]. The 1950s witnessed the emergence of cycloserine (a 3-oxazolidinone isomer) for tuberculosis treatment, though its clinical utility was hampered by neurological toxicity [1]. The breakthrough arrived in 2000 with the FDA approval of Linezolid, the first synthetic 2-oxazolidinone antibiotic exhibiting potent activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1] . Linezolid’s mechanism involves binding to the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex crucial for bacterial protein synthesis [1].
Subsequent generations addressed emerging resistance and toxicity limitations. Tedizolid (approved 2014) incorporated a pyridine C-ring and demonstrated enhanced potency and reduced treatment duration [1]. Third-generation candidates like delpazolid feature optimized C- and D-ring structures currently in clinical trials for drug-resistant tuberculosis [1]. The structural evolution of oxazolidinones demonstrates strategic modifications:
Table 1: Evolution of Key Oxazolidinone Therapeutics
Compound | Core Structural Features | Development Status |
---|---|---|
Furazolidone (1940s) | Nitrofuran-fused 2-oxazolidinone | Historical use |
Cycloserine (1956) | 3-Isoxazolidinone | Approved (TB) |
Linezolid (2000) | 3-Fluorophenyl B-ring, acetamidomethyl C5 side chain | Approved |
Tedizolid (2014) | Pyridine C-ring, hydroxymethyl C5 side chain | Approved |
Delpazolid | Pyrimidine D-ring, hydrazine linker | Phase II (TB) |
The pyridin-3-yl group in 2-(pyridin-3-yl)oxazolidine hydrochloride serves as a versatile bioisostere for benzene rings, profoundly influencing physicochemical and drug disposition properties. Key advantages include:
Table 2: Impact of Pyridine Moiety on Key Pharmacokinetic Parameters
Parameter | Phenyl Analogs | Pyridin-3-yl Analogs | Improvement Factor |
---|---|---|---|
Aqueous Solubility (μg/mL) | 15–30 | 50–120 | 3–4x |
Caco-2 Papp (×10⁻⁶ cm/s) | 8.2 | 22.5 | 2.7x |
Microsomal Half-life (min) | 12.4 | 38.7 | 3.1x |
Plasma Protein Binding (%) | 85 | 70 | 15% reduction |
The relentless rise of multidrug-resistant (MDR) Gram-positive pathogens necessitates innovative antibiotics. 2-(Pyridin-3-yl)oxazolidine hydrochloride derivatives address this via:
Table 3: Antibacterial Activity of Pyridin-3-yl Oxazolidinone Derivatives
Compound | S. aureus MIC (μg/mL) | S. pneumoniae MIC (μg/mL) | E. faecalis MIC (μg/mL) | Biofilm Inhibition IC₅₀ (μg/mL) |
---|---|---|---|---|
21b | 4 | 8 | 64 | 12.4 |
21d | 4 | 4 | 8 | 6.8 |
21e | 4 | 8 | 32 | 14.2 |
21f | 4 | 8 | 16 | 10.5 |
Linezolid | 2 | 2 | 2 | 18.1 |
The integration of pyridin-3-yl optimizes target binding through π-π stacking with adjacent rRNA bases (e.g., A2451) while the oxazolidinone carbonyl maintains hydrogen bonding to U2585. This dual binding mechanism explains retained efficacy against resistant strains [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7